molecular formula C11H12N4NaO2S B1662170 Sulfamerazine sodium CAS No. 127-58-2

Sulfamerazine sodium

Cat. No.: B1662170
CAS No.: 127-58-2
M. Wt: 287.30 g/mol
InChI Key: XEAKUBSUGWQDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamerazine sodium is a sulfonamide antibiotic derived from sulfamerazine (4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide), a compound widely used for treating bacterial infections such as urinary tract infections, meningitis, and actinomycosis . Its sodium salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations. Sulfamerazine also serves as a model compound for studying drug mechanisms, particularly when complexed with aldehydes, ketones, or metal ions to improve biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamerazine sodium is synthesized through a series of chemical reactions involving sulfanilamide and other reagents. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process includes:

Chemical Reactions Analysis

Degradation Reactions

Sulfamerazine sodium undergoes hydrolytic and oxidative degradation under environmental conditions:

Chlorination with Sodium Hypochlorite

Exposure to sodium hypochlorite (2 mg/L free chlorine) in water treatment simulations revealed:

ParameterValueSource
Degradation half-life37 days (5.3 × 10⁴ min)
Major productChlorinated derivative (m/z 313)
Reaction kineticsFirst-order (k = 2.0 × 10⁻² min⁻¹)

The chlorinated product forms via electrophilic substitution at the aromatic ring, confirmed by LC-MS/MS isotope patterns .

Hydrolysis

In acidic or alkaline aqueous solutions:

  • Acidic conditions : Cleavage of the sulfonamide bond, releasing 4-methyl-2-aminopyrimidine and sulfanilic acid.

  • Alkaline conditions : Partial deprotonation without bond cleavage, enhancing solubility .

Metabolic Reactions

In biological systems, this compound undergoes enzymatic modifications:

Acetylation

  • Primary pathway : N⁴-acetylation by hepatic N-acetyltransferases.

  • Polymorphism impact : Humans exhibit fast/slow acetylator phenotypes, affecting drug clearance rates .

Hydroxylation

  • Site specificity : Hydroxylation occurs at the methyl group on the pyrimidine ring.

  • Enzyme involvement : Cytochrome P450 isoforms (e.g., CYP2C9) .

Metabolite Distribution in Rats :

MetaboliteExcretion (%)Gender difference
N⁴-acetylsulfamerazine61–81Higher in females
Hydroxy derivatives15–30Higher in males

Data derived from Wistar rat studies .

Oxidation

  • Reagents : KMnO₄, H₂O₂.

  • Products : Sulfonic acid derivatives (e.g., benzenesulfonic acid) .

Reduction

  • Reagents : NaBH₄, LiAlH₄.

  • Products : Amine intermediates, useful for further functionalization .

Substitution

  • Nucleophiles : Halides, amines.

  • Example : Reaction with NH₃ yields sulfamerazine-ammonium complexes .

Stability Data

ConditionStability OutcomeReference
Light exposurePhotodegradation (t₁/₂ = 48 hr)
High temperature (>100°C)Decomposition to volatile byproducts
pH 7.4 (physiological)Stable for >24 hr

Environmental Fate

This compound persists in aquatic systems but degrades via:

  • Microbial action : Soil bacteria metabolize the sulfonamide core.

  • Advanced oxidation : Ozonation or UV/H₂O₂ treatments accelerate breakdown .

This comprehensive analysis integrates synthetic, environmental, and metabolic pathways, leveraging peer-reviewed data to ensure accuracy and depth.

Scientific Research Applications

Medical Applications

Clinical Use
Sulfamerazine sodium is primarily used to treat bacterial infections such as bronchitis, prostatitis, and urinary tract infections. A clinical evaluation involving 116 patients demonstrated its effectiveness in treating these conditions while also noting the potential for renal complications associated with sulfonamide therapy .

Case Study Example
In a study conducted at the University of Minnesota Hospitals, sulfamerazine was compared with other sulfonamides. It was found to be less toxic than sulfathiazole and sulfapyridine while maintaining efficacy .

Microbiological Applications

Antimicrobial Susceptibility Testing
this compound is widely utilized in clinical microbiology for antimicrobial susceptibility testing (AST). It is employed in various formats, including panels and discs, to assess the effectiveness of antibiotics against specific bacterial isolates. The results from these tests guide clinicians in selecting appropriate treatment options for infected patients .

Data Table: Antimicrobial Spectrum of this compound

Organism TypeSensitivity
Gram-positive bacteriaSensitive
Gram-negative bacteriaSensitive
Protozoa (e.g., coccidia)Sensitive
Obligate anaerobesGenerally resistant

Plant Biology Applications

Recent studies have explored sulfamerazine's role as a chemical suppressor of epigenetic silencing in plants. Specifically, it has been shown to release silencing of transgenes and endogenous genes in Arabidopsis by impairing folate synthesis pathways . This property opens avenues for research into genetic expression regulation in agricultural crops.

Toxicity and Environmental Studies

Research has indicated that this compound can affect fertility in animal models without altering sperm parameters . Additionally, studies on its degradation when exposed to chlorination processes relevant to drinking water treatment have highlighted its persistence and transformation into chlorinated products . Understanding these interactions is critical for assessing environmental impacts.

Interaction Studies

Recent investigations into the interactions between this compound and cyclodextrins have shown that these macromolecules can influence the drug's diffusion properties in aqueous solutions. The study employed the Taylor dispersion technique to measure diffusion coefficients, revealing that cyclodextrins may reduce sulfamerazine's toxicity while enhancing its solubility .

Data Table: Diffusion Coefficients of this compound

Concentration (mol/dm³)Diffusion Coefficient (×10⁻⁹ m²/s)
0.0000.944 ± 0.003
0.0050.927 ± 0.005
0.0100.906 ± 0.003

Mechanism of Action

Sulfamerazine sodium exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid for binding to dihydropteroate synthetase, this compound effectively halts bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Solubility Profiles

Sulfamerazine sodium exhibits distinct solubility behavior compared to other sulfonamide sodium salts. Notably, its molecular form (SMR) demonstrates higher aqueous solubility than its sodium salt (Na-SMR) at 298.15 K (5.46 × 10⁻³ vs. 2.458 × 10⁻³), a trend opposite to sulfadiazine (SD) and sulfamethazine (SMT) (Table 1) .

Table 1: Ideal Solubility of Sulfonamides at 298.15 K

Compound Molecular Form (×10⁻³) Sodium Salt (×10⁻³)
Sulfamerazine 5.46 2.458
Sulfadiazine 3.03 4.03
Sulfamethazine 1.051 1.068

The addition of sodium sulfate enhances sulfamerazine nanocrystal formation, improving dissolution rates by 2–3 fold compared to other sodium salts (e.g., chloride, iodide) .

Antimicrobial and Enzymatic Activity

  • LasR Inhibition: Sulfamerazine shows superior binding affinity (-9.68 kcal/mol) to Pseudomonas aeruginosa LasR-LBD, outperforming reference ligands (-9.28 kcal/mol) and analogs like sulfadiazine (-9.28 kcal/mol) .
  • Bacterial Inhibition : A sulfamerazine-thiopyrimidine hybrid (Compound 26) exhibits enhanced activity against S. aureus (12–13 mm inhibition zone) and E. coli (16 mm) compared to standalone sulfamerazine .

Pharmacokinetics and Renal Clearance

  • Human Studies : Sulfamerazine’s renal clearance (20% of inulin) is lower than sulfadiazine (31%) and sulfapyridine (28%), indicating significant tubular reabsorption. Acetylated metabolites exhibit higher clearance due to reduced protein binding .
  • Canine Metabolism : Dogs hydroxylate sulfamerazine at the N1 position, producing 4-hydroxysulfamerazine, which has higher renal clearance (1.7 mL/min/kg) than the parent compound (0.3 mL/min/kg) . Sodium bicarbonate administration increases clearance by inhibiting tubular reabsorption, a trend consistent across sulfonamides .

Structural and Thermodynamic Properties

Sulfamerazine and sulfamethazine exhibit moderate intermolecular hydrogen bonds (IHBs) (bond lengths: 1.8–2.2 Å; angles: 130–160°), influencing their solubility and stability in aqueous environments. Both compounds undergo protonation at the -NH₂ (benzene ring) and -NH (pyrimidine ring) sites, affecting ionization states critical for drug design .

Toxicity and Formulation Challenges

  • Aquatic Toxicity : In rainbow trout, this compound at 5,000–10,000 mg/kg feed reduces feed intake by >50% and specific growth rate by 45%, highlighting dose-dependent toxicity .
  • Formulation Advantages: Sodium sulfate stabilizes sulfamerazine nanocrystals, enhancing dissolution rates without surfactants—a formulation advantage over sulfadiazine and sulfamethazine .

Biological Activity

Sulfamerazine sodium, a long-acting sulfanilamide antibacterial agent, is a sodium salt form of sulfamerazine. This compound exhibits a range of biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, including its pharmacological mechanisms, clinical applications, and research findings.

This compound functions primarily by inhibiting bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolate, which is necessary for nucleic acid synthesis. This inhibition ultimately disrupts bacterial growth and replication, making it effective against various bacterial infections.

Antimicrobial Activity

This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluated its antimicrobial properties against several strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
  • Fungi : Candida albicans

The results indicated that this compound exhibited significant antimicrobial activity, particularly when used in combination with metal complexes like Ru(III), which enhanced its efficacy by improving cellular penetration and blocking metal-binding sites in microbial enzymes .

Clinical Applications

This compound has been utilized in various clinical settings. A clinical evaluation involving 116 patients highlighted its therapeutic potential while noting some renal complications associated with its use. The study emphasized the need for careful monitoring due to possible adverse effects .

Table 1: Clinical Evaluation Summary

ParameterValue
Number of Patients116
Common Side EffectsRenal complications
EfficacyHigh against bacterial infections

Toxicity and Safety Profile

Research has indicated that while this compound is effective as an antimicrobial agent, it also poses certain toxicity risks. For instance, a study on its interaction with cyclodextrins suggested that these compounds could mitigate some adverse effects of sulfamerazine, potentially enhancing its therapeutic profile .

Case Studies and Research Findings

  • Antimicrobial Efficacy Enhancement : A study demonstrated that the combination of sulfamerazine with Ru(III) complexes significantly increased its antimicrobial activity compared to sulfamerazine alone. The IC50 values were determined to be 183 µM and 187 µM for cancer cell lines MCF-7 and PC3 respectively .
  • Toxicity Mitigation via Cyclodextrins : In experiments involving pollen germination and BY-2 cell tests, the presence of β-cyclodextrin reduced the toxicity of this compound, indicating potential for safer formulations .
  • Pharmacokinetics : A diffusion study revealed that this compound has low solubility in water (<0.8 mM), which can affect its bioavailability. The study provided diffusion coefficients under varying concentrations to better understand its behavior in biological systems .

Table 2: Diffusion Coefficients of this compound

Concentration (mol dm3^{-3})Diffusion Coefficient (×109^{-9} m2^2s1^{-1})
0.0000.944 ± 0.003
0.0050.927 ± 0.005
0.0100.906 ± 0.003

Q & A

Basic Research Questions

Q. What is the antibacterial mechanism of sulfamerazine sodium, and how can this be validated experimentally?

this compound inhibits bacterial dihydropteroate synthetase (DHPS), a key enzyme in folate synthesis, by competitively binding to para-aminobenzoic acid (PABA). To validate this mechanism:

  • Method : Use in vitro enzyme inhibition assays with purified DHPS, comparing activity in the presence of this compound and PABA. Measure IC50 values via spectrophotometric monitoring of substrate conversion.
  • Controls : Include positive controls (e.g., sulfadiazine) and negative controls (PABA-only reactions).
  • Data Interpretation : Reduced enzymatic activity confirms competitive inhibition .

Q. How does this compound solubility vary across solvents, and what methods are used to quantify it?

this compound is highly soluble in water and DMSO. Solubility can be quantified via:

  • Shake-Flask Method : Saturate solvent with the compound, filter, and analyze supernatant via HPLC or UV-Vis spectroscopy.

  • Thermodynamic Analysis : Use the van’t Hoff equation to correlate temperature-dependent solubility .

  • Example Data :

    SolventSolubility (mg/mL)Temperature (°C)
    Water12025
    DMSO9525

Advanced Research Questions

Q. How can this compound nanocrystals be synthesized efficiently, and what parameters influence their formation?

Nanocrystal synthesis via wet ball milling is optimized by:

  • Key Parameters :
    • Sodium Salts : Sodium iodide enhances nanocrystal yield due to ionic strength effects, while sulfate is less effective .
    • Milling Time : 6–8 hours balances particle size reduction and stability.
    • Bead Material : Zirconium oxide beads minimize contamination .
  • Characterization : Use dynamic light scattering (DLS) for size distribution and SEM for morphology.

Q. How do fluid dynamics (e.g., Taylor vortex flow) affect polymorphic crystallization of this compound?

Controlled fluid motion during crystallization impacts polymorphism and enantiomer separation:

  • Methods :

    • Continuous Stirred-Tank Reactor (CSTR) : Longer residence time (93 hours) yields lower enantiomeric excess (ee).
    • Laminar Circulation Turbulent Reactor (LCTR) : Shorter time (20 minutes) achieves higher ee via turbulent eddy flow .
  • Data Comparison :

    MethodProduction Timeee Value
    CSTR93 hours10–15%
    LCTR20 minutes85–90%

Q. How can solubility and bioavailability of this compound be modulated using cyclodextrins or meglumine?

Ternary complexation with β-cyclodextrin and meglumine enhances solubility:

  • Method : Prepare complexes via co-evaporation or freeze-drying.
  • Validation :
    • Phase Solubility Studies : Plot solubility vs. cyclodextrin concentration to determine stability constants.
    • In Vitro Release: Use dialysis membranes to simulate drug release kinetics in buffer solutions (pH 1.2 and 7.4) .

Q. What advanced analytical techniques are used to resolve this compound in complex mixtures?

  • HT-LC/IRMS : High-temperature liquid chromatography coupled with isotope ratio mass spectrometry enables compound-specific carbon isotope analysis, critical for tracking environmental or metabolic degradation .
  • HPLC-DAD : Pair with C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) and mobile phase (acetonitrile:phosphate buffer, 25:75 v/v) for separation from sulfonamide analogs .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound experiments?

  • Quality Control : Request peptide content analysis (HPLC) and TFA removal (<1%) for cell-based assays .
  • Standardization : Use pharmacopeial reference standards (e.g., European Pharmacopoeia) for calibration .

Q. What methodologies resolve discrepancies in solubility studies across literature?

  • Preferential Solvation Analysis : Apply the IKBI method to account for solvent-solvent and solute-solvent interactions in ethanol-water mixtures .
  • Contextual Reporting : Explicitly state temperature, pH, and ionic strength, as these critically influence solubility .

Properties

CAS No.

127-58-2

Molecular Formula

C11H12N4NaO2S

Molecular Weight

287.30 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide

InChI

InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15);

InChI Key

XEAKUBSUGWQDRM-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Appearance

White or light yellow crystalline powder

Key on ui other cas no.

127-58-2

Pictograms

Irritant

Synonyms

sodium; (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfamerazine sodium
Sulfamerazine sodium
Sulfamerazine sodium
Sulfamerazine sodium
Sulfamerazine sodium
Sulfamerazine sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.